molecular formula C11H12BrFN6O B10922519 4-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1-methyl-1H-pyrazole-3-carbohydrazide

4-Bromo-N'-((5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylene)-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No.: B10922519
M. Wt: 343.16 g/mol
InChI Key: FDWIYYHZDOWYER-LNKIKWGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-N’~3~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’~3~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclocondensation of hydrazine with a carbonyl compound, followed by subsequent functional group modifications to introduce the bromine and fluorine atoms .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’~3~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-BROMO-N’~3~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N’~3~-[(5-FLUORO-1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLENE]-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbohydrazide
  • 4-Bromo-1-methyl-3-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazole-5-carbohydrazide

Properties

Molecular Formula

C11H12BrFN6O

Molecular Weight

343.16 g/mol

IUPAC Name

4-bromo-N-[(E)-(5-fluoro-1,3-dimethylpyrazol-4-yl)methylideneamino]-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H12BrFN6O/c1-6-7(10(13)19(3)16-6)4-14-15-11(20)9-8(12)5-18(2)17-9/h4-5H,1-3H3,(H,15,20)/b14-4+

InChI Key

FDWIYYHZDOWYER-LNKIKWGQSA-N

Isomeric SMILES

CC1=NN(C(=C1/C=N/NC(=O)C2=NN(C=C2Br)C)F)C

Canonical SMILES

CC1=NN(C(=C1C=NNC(=O)C2=NN(C=C2Br)C)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.